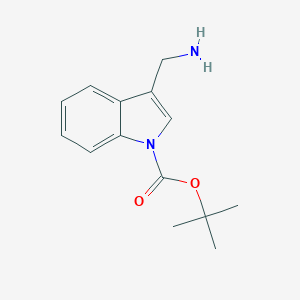

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate involves multi-step reactions, including substitution reactions, to achieve the target compound. For instance, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction, showcasing the complexity and efficiency of these synthetic routes (Yao et al., 2023).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using methods such as NMR, IR, MS, and X-ray diffraction. For example, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by 1H NMR, 13C NMR, MS, and FT-IR, and its molecular structure was analyzed through X-ray single crystal diffraction, demonstrating the reliability of these techniques in structural determination (Ma et al., 2023).

Chemical Reactions and Properties

The chemical properties of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate derivatives are influenced by their molecular structure. Density functional theory (DFT) studies reveal insights into the frontier molecular orbitals and molecular electrostatic potential energy, which are crucial for understanding the compound's reactivity and chemical behavior (Yao et al., 2023).

Applications De Recherche Scientifique

Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin

A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, closely related to tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, were prepared to explore their potential as anticancer agents. Although most compounds showed no significant activity, one demonstrated moderate activity against specific cancer cell lines, highlighting the compound's potential in cancer research (Carbone et al., 2013).

Aerobic Oxidation of Alcohols

Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a derivative of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, acted as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process converted various alcohols into α,β-unsaturated carbonyl compounds, showcasing its utility in organic synthesis (Shen et al., 2012).

Palladium-Catalyzed Intramolecular Annulation

N-substituted 2-bromo-1H-indole-3-carboxaldehydes, similar in structure to tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, were utilized in palladium-catalyzed intramolecular annulations. This method efficiently produced gamma-carboline derivatives, demonstrating the compound's role in facilitating complex chemical transformations (Zhang & Larock, 2003).

Metal-free C3-alkoxycarbonylation

In a study, tert-butyl carbazate was used in metal- and base-free conditions to facilitate the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones. This reaction pathway underscores the importance of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate derivatives in synthesizing bioactive compounds and highlights innovative approaches to sustainable chemistry (Xie et al., 2019).

Spirocyclic Indoline Lactone Synthesis

Base-promoted cyclization involving derivatives of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate has led to the successful synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This process contrasts with previous failures, illustrating the compound's utility in creating spirocyclic structures with potential pharmacological applications (Hodges et al., 2004).

Safety And Hazards

Orientations Futures

The future research directions involving this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical . Alternatively, if it has unique chemical reactivity, it could be studied for use in synthetic chemistry .

Propriétés

IUPAC Name |

tert-butyl 3-(aminomethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCWCVSPHUGAPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451364 |

Source

|

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

CAS RN |

188988-46-7 |

Source

|

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)